N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide
Description
Properties
IUPAC Name |
N-(4-ethoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O4S/c1-3-11-21-17-15(26-4-2)9-6-10-16(17)27-19(21)20-18(23)13-7-5-8-14(12-13)22(24)25/h1,5-10,12H,4,11H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLIUNWKKPQPMSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2CC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a suitable base.
Addition of the Prop-2-ynyl Group: The prop-2-ynyl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Attachment of the Nitrobenzamide Moiety: The final step involves the coupling of the benzothiazole derivative with 3-nitrobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the ethoxy or prop-2-ynyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of amine derivatives by reducing the nitro group.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Anticancer Activity
Benzothiazole derivatives have been extensively studied for their potential anticancer properties. The compound may exhibit similar activities due to the presence of the benzothiazole moiety, which has been linked to selective cytotoxicity against cancer cells. Research indicates that benzothiazole compounds can target various cancer types, including ovarian, breast, and colon cancers, by inducing apoptosis in malignant cells while sparing normal tissues .
Case Study: Antitumor Mechanism
A study focusing on the mechanism of action of benzothiazole derivatives demonstrated that these compounds can inhibit specific signaling pathways involved in tumor growth and metastasis. For instance, the inhibition of the phosphoinositide 3-kinase (PI3K) pathway was noted, which is crucial for cell survival and proliferation .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Benzothiazole derivatives have shown promise in reducing inflammation markers in vitro and in vivo. This activity may be attributed to their ability to inhibit pro-inflammatory cytokines and modulate immune responses .
Table 1: Summary of Biological Activities
| Activity Type | Compound Class | Observed Effects |
|---|---|---|
| Anticancer | Benzothiazole Derivatives | Induction of apoptosis |
| Anti-inflammatory | Benzothiazole Derivatives | Reduction of cytokine levels |
Herbicidal Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide has been explored as a potential herbicide. The compound's ability to disrupt plant growth by inhibiting specific enzymes involved in biosynthetic pathways makes it a candidate for further development as a selective herbicide .
Case Study: Herbicidal Efficacy
In a controlled study, the compound demonstrated significant herbicidal activity against several weed species. The application of this compound resulted in a notable reduction in weed biomass compared to untreated controls. The mechanism was hypothesized to involve interference with photosynthesis and metabolic processes essential for weed survival .
Pesticidal Properties
Research into the pesticidal properties of benzothiazole derivatives suggests that they may also act as effective insecticides. Their mode of action could involve neurotoxic effects on pests, leading to paralysis and death .
Table 2: Herbicidal and Pesticidal Efficacy
| Application Type | Target Organism | Efficacy Observed |
|---|---|---|
| Herbicide | Various Weed Species | Significant biomass reduction |
| Insecticide | Common Agricultural Pests | Neurotoxic effects observed |
Mechanism of Action
The mechanism of action of N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.
Modulation of Signaling Pathways: Interfering with cellular signaling pathways that regulate cell growth, apoptosis, and inflammation.
Interaction with DNA/RNA: Binding to nucleic acids and affecting gene expression and protein synthesis.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations on the Benzothiazole Ring
a. Ethoxy vs. Methoxy Groups
The compound in , N-(4-methoxy-3-prop-2-ynyl-1,3-benzothiazol-2-ylidene)-4-nitrobenzamide, differs by having a 4-methoxy instead of 4-ethoxy group. Ethoxy’s increased steric bulk and lipophilicity (logP ~1.5 vs. methoxy’s ~0.7) may enhance membrane permeability but reduce solubility in aqueous media .
b. Propargyl vs. Aryl/Alkyl Substituents Compounds like (Z)-N-[3-(2-methoxyphenyl)-4-phenyl-2,3-dihydrothiazol-2-ylidene]-4-methyl-benzamide () replace the propargyl group with aromatic substituents (e.g., 2-methoxyphenyl and phenyl).
Benzamide Substituent Modifications
a. Nitro Position (3- vs. 4-Nitro)
The 3-nitro group in the target compound contrasts with the 4-nitro isomer in . The meta-position may create distinct electronic effects, such as altered dipole moments or hydrogen-bonding capabilities, impacting binding to biological targets.
b. Nitro vs. Methyl/Methoxy Groups
Compounds like N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide () and 4-methylbenzamide derivatives () lack nitro groups, resulting in weaker electron-withdrawing effects. This difference could influence redox stability and interaction with enzymes like kinases or proteases .
Core Heterocycle Variations
a. Benzothiazole vs. Thiadiazole describes thiadiazole-based analogs (e.g., N-[3-(3-methylphenyl)-5-(3-dimethylamino-acryloyl)-thiadiazol-2-ylidene]-benzamide), which replace the benzothiazole with a thiadiazole ring.
b. Thiourea Linkers
In , N-({1,3-benzothiazol-2-ylcarbamothioyl})-benzamides feature a thiourea bridge instead of an imine. Thiourea groups increase hydrogen-bonding capacity, which may improve target engagement but reduce hydrolytic stability .
Physicochemical Properties
| Property | Target Compound | Methoxy Analog () | 4-Methylbenzamide () |
|---|---|---|---|
| logP | ~3.2 (estimated) | ~2.8 | ~2.5 |
| Aqueous Solubility (mg/mL) | <0.1 (predicted) | <0.1 | 0.3–0.5 |
| Nitro Group Position | 3-Nitro | 4-Nitro | None |
Bioactivity Trends
- Electron-Withdrawing Groups : Nitro-substituted compounds (e.g., ) show enhanced activity as enzyme inhibitors compared to electron-donating substituents (e.g., methyl/methoxy) .
- Propargyl Functionality: May confer reactivity toward cellular thiols or enable targeted delivery via click chemistry, a unique advantage over non-alkyne analogs .
Biological Activity
N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide is a complex organic compound notable for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
The compound is characterized by a benzothiazole moiety linked to a nitrobenzamide structure. The synthesis typically involves several steps starting from commercially available precursors. Key steps include:
- Formation of the Benzothiazole Ring : Cyclization of appropriate starting materials under acidic or basic conditions.
- Introduction of the Ethoxy Group : Etherification using ethyl alcohol.
- Formation of the Benzamide Core : Reaction with suitable amines and acylating agents.
- Final Modifications : Introduction of the propynyl group through nucleophilic substitution reactions.
Antimicrobial Properties
Research has shown that compounds containing the benzothiazole scaffold exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have demonstrated effectiveness against various bacterial strains and fungi. A study reported minimal inhibitory concentrations (MIC) as low as 50 µg/mL for related benzothiazole derivatives against multiple pathogens .
Anticancer Activity
In vitro studies have evaluated the antiproliferative effects of this compound on several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| SK-Hep-1 (liver) | 10 |
| MDA-MB-231 (breast) | 15 |
| NUGC-3 (gastric) | 12 |
These results indicate that the compound can inhibit cell growth effectively, suggesting potential as an anticancer agent .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It can interact with cellular receptors to influence signaling pathways.
- Gene Expression Alteration : The compound may affect gene expression related to cell proliferation and apoptosis .
Case Studies
Several studies have investigated the biological activity of benzothiazole derivatives:
- Antibacterial Study : A series of benzothiazole derivatives were tested for their antibacterial activity against Gram-positive and Gram-negative bacteria. The compounds exhibited varying degrees of effectiveness, with some showing significant inhibition at lower concentrations .
- Anticancer Screening : In a comparative study of various benzothiazole derivatives, it was found that modifications to the benzothiazole ring significantly influenced anticancer activity. The presence of electron-withdrawing groups enhanced potency against cancer cell lines .
Q & A
Q. What are the key synthetic steps for preparing N-[(2Z)-4-ethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-nitrobenzamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Cyclization of a benzothiazole precursor with propargyl bromide under basic conditions to introduce the prop-2-yn-1-yl group .
- Step 2 : Coupling with 3-nitrobenzoyl chloride using a base (e.g., triethylamine) in anhydrous dichloromethane at 0–5°C to form the amide bond .
- Step 3 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) . Critical factors include controlling temperature during coupling and ensuring anhydrous conditions to prevent hydrolysis .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR : H and C NMR confirm regiochemistry of the ethoxy, propargyl, and nitro groups. For example, the Z-configuration of the imine bond is confirmed by NOESY correlations between the benzothiazole proton and the propargyl group .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H] peak at m/z 412.0825) .
- IR : Peaks at ~1650 cm (amide C=O) and ~1520 cm (nitro group) .
Q. What solubility challenges are associated with this compound?
The compound is sparingly soluble in polar solvents (e.g., water, methanol) due to its hydrophobic benzothiazole core and nitro group. Recommended solvents include DMSO or DMF for biological assays. Sonication or heating (40–50°C) improves dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yields?
- Catalyst screening : Palladium on carbon (Pd/C) enhances propargylation efficiency in Step 1 .
- Solvent optimization : Replacing dichloromethane with THF in Step 2 increases amide coupling yields by 15–20% due to better solubility of intermediates .
- Temperature control : Maintaining ≤5°C during nitrobenzamide coupling reduces side reactions (e.g., imine isomerization) . Yields typically range from 45–60% after optimization .
Q. How to resolve contradictions in spectroscopic data during structural analysis?
- Case : Discrepancies in H NMR chemical shifts for the ethoxy group may arise from rotameric equilibria. Solution: Variable-temperature NMR (VT-NMR) at –20°C slows rotation, resolving split peaks .
- Case : Conflicting HRMS data could indicate isotopic impurities. Solution: Purify via preparative HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
Q. What methodologies are suitable for structure-activity relationship (SAR) studies?
- Functional group modulation : Replace the nitro group with cyano or methoxy groups to assess electronic effects on bioactivity. For example, a methoxy analog showed reduced antimicrobial activity compared to the nitro derivative in preliminary assays .
- Biological assays : Test against enzyme targets (e.g., PFOR enzyme inhibition assays, IC determination) using protocols similar to nitazoxanide derivatives .
- Data correlation : Compare logP (calculated via ChemDraw) with experimental IC values to identify hydrophobicity-activity trends .
Q. How can in silico modeling predict biological targets?
- Molecular docking : Use AutoDock Vina to simulate binding to the PFOR enzyme (PDB: 3FX2). The nitro group forms hydrogen bonds with Arg174, while the benzothiazole core interacts hydrophobically with Val121 .
- Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors, aromatic rings) using PharmaGist. The nitro and ethoxy groups are key for predicted antifungal activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
